

In-Depth Pharmacological Profile of Seralutinib (GB002): A Technical Guide

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Compound of Interest

Compound Name: Seralutinib

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Abstract

Seralutinib (formerly GB002) is a novel, inhaled small-molecule tyrosine kinase inhibitor (TKI) in clinical development for the treatment of pulmonary arterial hypertension (PAH). It is designed to potently and selectively target key drivers of PAH pathogenesis, including platelet-derived growth factor receptors alpha and beta (PDGFR α/β), colony-stimulating factor 1 receptor (CSF1R), and mast/stem cell growth factor receptor (c-KIT). By delivering the drug directly to the lungs, **Seralutinib** aims to maximize therapeutic efficacy at the site of disease while minimizing systemic exposure and associated adverse effects that have limited the development of other TKIs for PAH. This technical guide provides a comprehensive overview of the pharmacological profile of **Seralutinib**, including its mechanism of action, in vitro potency, preclinical efficacy in established animal models of PAH, and a summary of clinical findings to date. Detailed experimental methodologies for key preclinical studies are also presented to provide a thorough understanding of the scientific basis for its development.

Introduction

Pulmonary arterial hypertension is a progressive and life-threatening disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance (PVR) and, ultimately, right heart failure. The underlying pathology involves the proliferation of pulmonary artery smooth muscle cells (PASMCs), endothelial cells, and fibroblasts, as well as inflammation. Several signaling pathways are implicated in this pathological process, with the

PDGFR, CSF1R, and c-KIT pathways playing crucial roles in driving cellular proliferation, inflammation, and fibrosis.

Seralutinib was specifically designed as an inhaled therapy to target these key pathways directly in the lungs. This approach offers the potential for a disease-modifying effect by reversing the vascular remodeling that characterizes PAH.

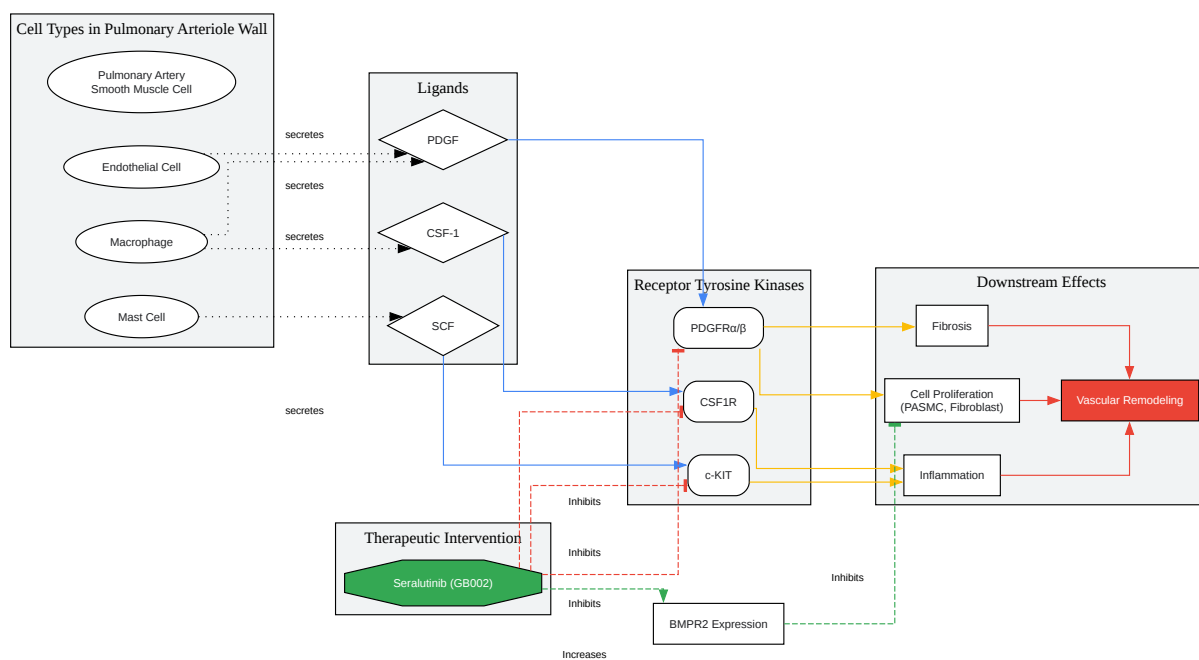
Mechanism of Action

Seralutinib is a potent inhibitor of the type III receptor tyrosine kinase family, which includes PDGFR α , PDGFR β , CSF1R, and c-KIT. These receptors are highly expressed and activated in the remodeled pulmonary arterioles of PAH patients.

- **PDGFR α / β Inhibition:** PDGF is a potent mitogen for PSMCs and fibroblasts. By inhibiting PDGFR α and PDGFR β , **Seralutinib** blocks the downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, that promote the proliferation of these cells, a key feature of vascular remodeling in PAH.
- **CSF1R Inhibition:** CSF1R is expressed on macrophages, which are key inflammatory cells implicated in PAH. Inhibition of CSF1R by **Seralutinib** is expected to reduce macrophage-driven inflammation and their contribution to vascular remodeling.
- **c-KIT Inhibition:** c-KIT is expressed on mast cells and endothelial progenitor cells. Its activation contributes to inflammation and vascular remodeling. **Seralutinib**'s inhibition of c-KIT may further reduce the inflammatory component of PAH.
- **BMPT2 Modulation:** Preclinical studies have shown that **Seralutinib** treatment can lead to an increase in the expression of bone morphogenetic protein receptor type 2 (BMPT2). Reduced BMPT2 signaling is a key factor in the pathogenesis of heritable and idiopathic PAH, and its restoration may contribute to the anti-proliferative effects of **Seralutinib**.

Signaling Pathways

The signaling pathways targeted by **Seralutinib** are central to the pathogenesis of pulmonary arterial hypertension. The following diagram illustrates the key interactions and the inhibitory effect of **Seralutinib**.



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Seralutinib's mechanism of action in PAH.

Quantitative Data

In Vitro Kinase and Cell-Based Potency

Seralutinib has demonstrated potent inhibition of the target kinases and cellular processes relevant to PAH pathogenesis. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) from various in vitro assays.

Target/Assay	Seralutinib (GB002) IC50 (nM)	Imatinib IC50 (nM)	Reference
Enzymatic Assays			
PDGFR α	8	-	
PDGFR β	10	-	
Cell-Based Autophosphorylation Assays			
c-KIT (SCF-induced in HPAECs)	7.8	-	
CSF1R (M-CSF- induced in primary human macrophages)	14.4	~490 (34-fold less potent)	
Cell-Based Proliferation Assays			
H1703 (PDGFR α - driven lung cancer cell line)	32	62	
Human Lung Fibroblasts (HLF; PDGF β > PDGFR α)	29	579	
Human Pulmonary Artery Smooth Muscle Cells (PASMC; PDGFR α = β)	33	419	

HPAECs: Human Pulmonary Artery Endothelial Cells; M-CSF: Macrophage Colony-Stimulating Factor; SCF: Stem Cell Factor.

Preclinical Efficacy in Animal Models of PAH

Seralutinib has been evaluated in two well-established rat models of severe PAH: the Sugen 5416/hypoxia (Su/Hx) model and the monocrotaline/pneumonectomy (MCTp) model.

Model	Parameter	Seralutinib Treatment Effect	Reference
Sugen 5416/Hypoxia (Rat)	Right Ventricular Systolic Pressure (RVSP)	Significant reduction	
N-terminal pro-brain natriuretic peptide (NT-proBNP)	Significant reduction		
Lung BMPR2 Protein Expression	Increased		
Pulmonary Artery Muscularization	Reduced		
Right Ventricle Hypertrophy	Reduced		
Monocrotaline/Pneumonectomy (Rat)	Cardiopulmonary Hemodynamics	Improved	
Small Pulmonary Artery Muscularization	Reduced		
Right Ventricle Hypertrophy	Reduced		

Phase 2 Clinical Trial (TORREY Study)

The TORREY study was a Phase 2, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of inhaled **Seralutinib** in patients with WHO Group 1 PAH.

Endpoint	Result	Reference
Primary Endpoint		
Change in Pulmonary Vascular Resistance (PVR) at Week 24	Statistically significant reduction of 14.3% vs. placebo	
Secondary Endpoints		
Change in 6-Minute Walk Distance (6MWD)	Numerical improvement	
Biomarkers and Cardiac Function		
NT-proBNP	Statistically significant reduction	
Right Heart Structure and Function (Echocardiography)	Statistically significant improvements	

Experimental Protocols

In Vitro Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **Seralutinib** against target kinases (PDGFR α , PDGFR β , CSF1R, c-KIT).
- Methodology: A common method is a radiometric kinase assay.
 - Reaction Mixture: The kinase, a substrate (e.g., poly(Glu, Tyr) 4:1), and [γ -33P]ATP are combined in a kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCl₂, 10 mM Mg-acetate, 0.03% Triton X-100).
 - Inhibitor Addition: Serial dilutions of **Seralutinib** or a vehicle control are added to the reaction mixture.
 - Initiation and Incubation: The reaction is initiated by the addition of the Mg/[γ -33P]ATP mixture and incubated at room temperature for a specified time (e.g., 40 minutes).

- Termination: The reaction is stopped by the addition of phosphoric acid.
- Detection: An aliquot of the reaction mixture is spotted onto a filter, which is then washed to remove unincorporated [γ -³³P]ATP. The radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition at each **Seralutinib** concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
- Objective: To assess the ability of **Seralutinib** to inhibit ligand-induced autophosphorylation of target receptors in a cellular context.
- Methodology:
 - Cell Culture: A suitable cell line endogenously expressing the target receptor (e.g., human pulmonary artery endothelial cells for c-KIT) is cultured to sub-confluency.
 - Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.
 - Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of **Seralutinib** or vehicle for a specified time (e.g., 1-2 hours).
 - Ligand Stimulation: The specific ligand (e.g., SCF for c-KIT, M-CSF for CSF1R) is added to stimulate receptor autophosphorylation for a short period (e.g., 5-15 minutes).
 - Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors.
 - Detection: The levels of phosphorylated and total receptor are quantified using methods such as Western blotting or a sandwich ELISA.
 - Data Analysis: The ratio of phosphorylated to total receptor is calculated for each **Seralutinib** concentration. The IC₅₀ value is determined by non-linear regression analysis.

- Objective: To evaluate the effect of **Seralutinib** on the proliferation of cells relevant to PAH, such as human pulmonary artery smooth muscle cells (PASMCs).
- Methodology:
 - Cell Seeding: PASMCs are seeded in 96-well plates and allowed to adhere.
 - Growth Arrest: Cells are growth-arrested by serum starvation for 24-48 hours.
 - Treatment: Cells are treated with serial dilutions of **Seralutinib** in the presence of a mitogen (e.g., PDGF-BB).
 - Incubation: The cells are incubated for a period that allows for proliferation (e.g., 48-72 hours).
 - Proliferation Measurement: Cell proliferation is assessed using a method such as the MTT assay, BrdU incorporation, or by direct cell counting.
 - Data Analysis: The percentage of proliferation inhibition is calculated relative to the mitogen-stimulated control. The IC50 value is determined from the dose-response curve.

In Vivo Animal Models of PAH

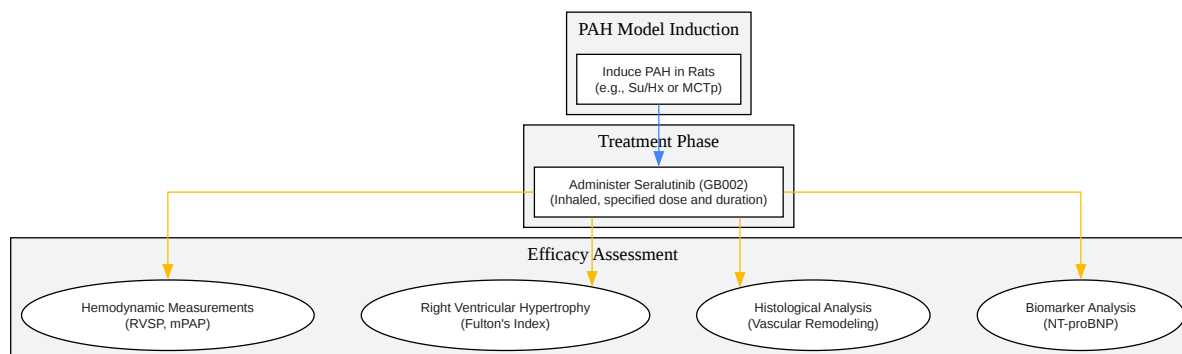
- Objective: To induce a severe, angioproliferative form of PAH in rats that mimics many features of the human disease.
- Methodology:
 - Induction: Rats receive a single subcutaneous injection of Sugen 5416 (a VEGFR inhibitor).
 - Hypoxic Exposure: The animals are then placed in a hypoxic environment (e.g., 10% oxygen) for a period of 3 weeks.
 - Normoxic Recovery: Following the hypoxic period, the rats are returned to normoxic conditions, during which they develop progressive PAH.

- **Seralutinib Administration:** **Seralutinib** is administered via inhalation (e.g., using a dry powder inhaler) at specified doses and frequencies.
- **Assessments:** After the treatment period, various parameters are assessed, including:
 - **Hemodynamics:** Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
 - **Right Ventricular Hypertrophy:** The ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index) is determined.
 - **Histology:** Lung tissue is collected for histological analysis to assess pulmonary vascular remodeling, including muscularization of small arterioles.
 - **Biomarkers:** Blood samples are collected to measure biomarkers such as NT-proBNP.
- **Objective:** To create a model of severe PAH characterized by increased pulmonary blood flow and vascular remodeling.
- **Methodology:**
 - **Pneumonectomy:** Rats undergo a left pneumonectomy, which redirects the entire cardiac output to the right lung, increasing shear stress.
 - **Monocrotaline Injection:** A single injection of monocrotaline is administered to induce endothelial injury.
 - **PAH Development:** The combination of increased flow and endothelial injury leads to the development of severe PAH over several weeks.
 - **Seralutinib Administration and Assessments:** Similar to the Su/Hx model, **Seralutinib** is administered by inhalation, and the effects on hemodynamics, right ventricular hypertrophy, and vascular remodeling are evaluated.

Visualizations

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the preclinical evaluation of **Seralutinib** in a rat model of PAH.



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Preclinical evaluation workflow for **Seralutinib**.

Conclusion

Seralutinib (GB002) is a promising, novel inhaled therapy for pulmonary arterial hypertension with a well-defined pharmacological profile. Its potent and selective inhibition of key kinases involved in the pathogenesis of PAH, combined with targeted delivery to the lungs, offers the potential for a disease-modifying treatment with an improved safety profile compared to orally administered TKIs. Preclinical studies have demonstrated significant efficacy in reversing vascular remodeling and improving cardiopulmonary hemodynamics in robust animal models of severe PAH. The positive results from the Phase 2 TORREY study further support the potential of **Seralutinib** as a valuable new therapeutic option for patients with PAH. Ongoing and future clinical trials will further elucidate its long-term safety and efficacy.

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